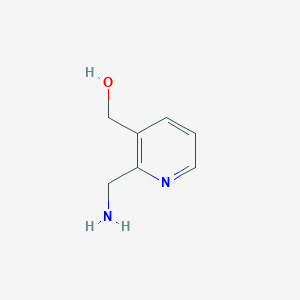

(5-Aminopyridin-2-YL)methanol

Übersicht

Beschreibung

Synthesis Analysis

A method for preparing pyridin-2-yl-methylamine derivatives by reducing amination of cyanohydrins has been reported . This process involves the reaction of a cyanohydrin with a pyridin-2-yl-methylamine .

Molecular Structure Analysis

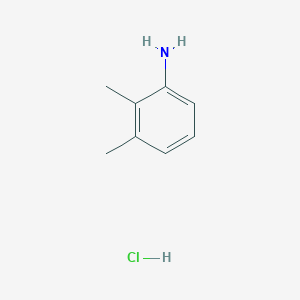

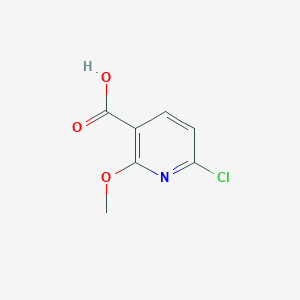

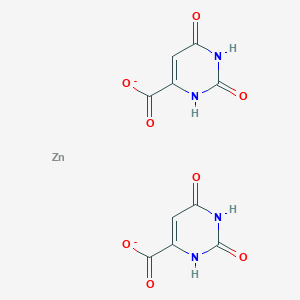

The molecular formula of “(5-Aminopyridin-2-YL)methanol” is C6H8N2O .

Chemical Reactions Analysis

In the field of medicinal chemistry, pyridin-2-yl-methanones have been synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .

Physical And Chemical Properties Analysis

“(5-Aminopyridin-2-YL)methanol” has a molecular weight of 124.141, a density of 1.3±0.1 g/cm3, a boiling point of 367.2±27.0 °C at 760 mmHg, and a flash point of 175.9±23.7 °C .

Relevant Papers

Several papers have been published on the topic of “(5-Aminopyridin-2-YL)methanol” and related compounds. These include studies on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity , as well as a new method for the preparation of (2-aminopyridin-4-yl)methanol .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications :

- A study detailed a liquid chromatographic method with fluorimetric detection for quantitating 5-hydroxytryptamine (5-HT) and free tryptophan (Trp) in whole blood, employing 5-fluoro-dl-tryptophan (5-FdlT) as an internal standard. This assay helps in understanding the role of neurotransmitters like 5-HT in mental disorders, and was used to monitor the effects of antidepressant drugs like clomipramine and moclobemide (Aymard, Honoré, & Carbuccia, 1994).

Toxicological Studies :

- Methanol's toxicokinetics in humans were studied to provide a basis for biological exposure monitoring and risk assessment. The study found non-saturated, dose-proportional kinetics of methanol up to certain exposure levels, and no gender differences in its kinetics (Ernstgård, Shibata, & Johanson, 2005).

- Various case reports and studies highlighted the severe consequences of methanol intoxication, including visual disturbances, metabolic acidosis, and even death. These studies underscore the importance of timely diagnosis and treatment to mitigate the effects of methanol toxicity. For instance, a case report discussed methanol optical toxicity in an alcoholic patient, illustrating the severe visual impairments that can result from methanol intoxication (Vilaça et al., 2018).

Treatment and Management of Methanol Poisoning :

- The kinetics of methanol during treatment with fomepizole, a competitive inhibitor of alcohol dehydrogenase used as an antidote for methanol poisoning, were studied. The research aimed to understand the efficacy of fomepizole in treating methanol poisoning and found that it can inhibit formic acid production and resolve metabolic abnormalities in patients (Hovda, Andersson, Urdal, & Jacobsen, 2005).

Eigenschaften

IUPAC Name |

(5-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSFZTQIYGDVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608944 | |

| Record name | (5-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Aminopyridin-2-YL)methanol | |

CAS RN |

873651-92-4 | |

| Record name | (5-Aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.